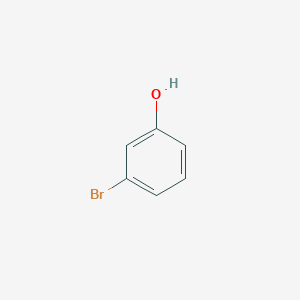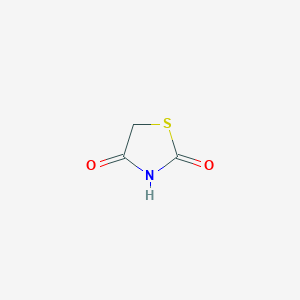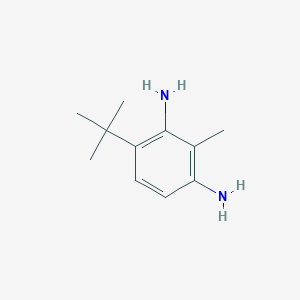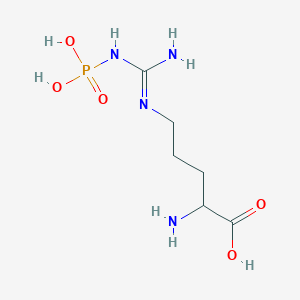
3,5-Dimethylmorpholine-4-carboxamidinehemisulfatesalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethylmorpholine-4-carboxamidinehemisulfatesalt is a chemical compound with the molecular formula C7H17N3O5S and a molecular weight of 255.29 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylmorpholine-4-carboxamidinehemisulfatesalt typically involves the reaction of 3,5-dimethylmorpholine with cyanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as purification through recrystallization and drying to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethylmorpholine-4-carboxamidinehemisulfatesalt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Aplicaciones Científicas De Investigación
3,5-Dimethylmorpholine-4-carboxamidinehemisulfatesalt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biochemical assays and as a tool for studying enzyme mechanisms.
Industry: It is used in the production of fragrances and other chemical products.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethylmorpholine-4-carboxamidinehemisulfatesalt involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dimethylmorpholine-4-carboxamide
- 3,5-Dimethylmorpholine-4-carboxylate
- 3,5-Dimethylmorpholine-4-carboxylic acid
Uniqueness
3,5-Dimethylmorpholine-4-carboxamidinehemisulfatesalt is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its effectiveness in different scientific research fields set it apart from similar compounds .
Propiedades
Número CAS |
108641-45-8 |
|---|---|
Fórmula molecular |
C14H32N6O6S |
Peso molecular |
412.51 g/mol |
Nombre IUPAC |
3,5-dimethylmorpholine-4-carboximidamide;sulfuric acid |
InChI |
InChI=1S/2C7H15N3O.H2O4S/c2*1-5-3-11-4-6(2)10(5)7(8)9;1-5(2,3)4/h2*5-6H,3-4H2,1-2H3,(H3,8,9);(H2,1,2,3,4) |
Clave InChI |
BAJRQVVMHJIYAZ-UHFFFAOYSA-N |
SMILES |
CC1COCC([N+]1=C(N)N)C.CC1COCC([N+]1=C(N)N)C.[O-]S(=O)(=O)[O-] |
SMILES isomérico |
CC1COCC([N+]1=C(N)N)C.CC1COCC([N+]1=C(N)N)C.[O-]S(=O)(=O)[O-] |
SMILES canónico |
CC1COCC(N1C(=N)N)C.CC1COCC(N1C(=N)N)C.OS(=O)(=O)O |
Sinónimos |
3,5-DIMETHYLMORPHOLINE-4-CARBOXAMIDINEHEMISULFATESALT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















